2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester
Description
2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester is a benzoic acid methyl ester derivative featuring a methoxy group at position 2 of the benzene ring and a vinyl-linked 2-methylaminopyridin-3-yl substituent at position 6. This structure combines aromatic, heterocyclic, and conjugated vinyl components, which may confer unique electronic, steric, and solubility properties.
Properties
IUPAC Name |
methyl 2-methoxy-6-[(E)-2-[2-(methylamino)pyridin-3-yl]ethenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-16-13(7-5-11-19-16)10-9-12-6-4-8-14(21-2)15(12)17(20)22-3/h4-11H,1-3H3,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPNJMJGZZYMG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C=CC2=C(C(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=CC=N1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149489 | |
| Record name | Methyl 2-methoxy-6-[(1E)-2-[2-(methylamino)-3-pyridinyl]ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-52-5 | |
| Record name | Methyl 2-methoxy-6-[(1E)-2-[2-(methylamino)-3-pyridinyl]ethenyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-6-[(1E)-2-[2-(methylamino)-3-pyridinyl]ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201149489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-vinyl]-benzoic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and antitumor activities, along with relevant case studies and research findings.
The compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N2O3
- CAS Number : 365542-51-4
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of pyridine derivatives against Mycobacterium tuberculosis, suggesting that modifications to the pyridine ring can enhance activity against resistant strains .
In vitro studies using the microplate Alamar Blue assay have demonstrated that certain derivatives possess potent antitubercular activity, outperforming traditional antibiotics in some cases .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A review of substituted pyrazoles indicated that similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The anti-inflammatory activity was assessed by measuring edema inhibition in murine models, where certain derivatives showed comparable efficacy to established anti-inflammatory drugs like diclofenac .
Antitumor Activity
Preliminary investigations into the antitumor potential of related compounds revealed promising results. For example, derivatives containing the pyridine scaffold were tested against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth .
Case Study 1: Antimycobacterial Efficacy
A recent study focused on the synthesis and evaluation of a series of pyridine derivatives, including variations of this compound. Results showed that these compounds inhibited the growth of Mycobacterium tuberculosis in vitro at low micromolar concentrations, highlighting their potential as new therapeutic agents against tuberculosis .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of a related compound in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in inflammation, with significant differences observed compared to control groups. The study concluded that the compound's mechanism involves COX inhibition and modulation of pro-inflammatory cytokines .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Ethyl-Linked Pyridinyl Analogs
Compound: 2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester (CAS 365542-51-4)
Pyrimidinyl and Pyrazolyl Heterocyclic Variants
Compound : 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester (CAS 365542-68-3)
- Structural Difference : Substitutes the pyridinyl group with a pyrimidin-5-yl ring.
- However, discontinuation of this product suggests stability or synthesis challenges .
Compound : 2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester hydrochloride
Ether and Alkyl Chain Substituents
Compound : 2-Methoxy-6-phenethyloxy-benzoic acid methyl ester
- Structural Difference : Features a phenethyloxy ether group instead of the vinyl-pyridinyl moiety.
Compound : 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester (CAS 1171921-51-9)
Halogenated and Hydroxylated Derivatives
Compound : 2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxybenzoic acid methyl ester (CAS 1171924-95-0)
- Structural Difference : Contains a 4-chlorophenyl-ethyl group and a hydroxyl substituent.
Comparative Analysis Table
Key Research Findings and Implications
- Conjugation vs. Flexibility : Vinyl-linked analogs (e.g., target compound, pyrimidinyl variant) likely exhibit stronger electronic interactions with targets due to π-conjugation, whereas ethyl or alkyl-linked derivatives prioritize flexibility .
- Heterocycle Impact : Pyrimidine and pyrazole substituents introduce distinct hydrogen-bonding profiles, which could be leveraged for selective target engagement .
- Solubility vs. Lipophilicity : Ether or hydroxyl groups enhance solubility but may limit membrane penetration, whereas naphthyl or chlorophenyl groups increase lipophilicity for tissue uptake .
Q & A
Q. Table 1. HPLC Retention Times for Analogous Benzoic Acid Esters
| Compound | Retention Time (min) | Mobile Phase (ACN:H₂O) | Reference |
|---|---|---|---|
| Benzoic acid, methyl ester | 8.2 | 50:50 | |
| 4-Methyl-benzoic acid, methyl ester | 9.5 | 50:50 | |
| 3-Methoxy-benzoic acid, methyl ester | 10.7 | 55:45 |
Q. Table 2. Stability Data Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant | Method |
|---|---|---|---|
| 0.1M HCl, 40°C, 24h | 15% | Hydrolyzed carboxylic acid | HPLC |
| UV Light, 24h | 20% | Cis-trans isomer | LC-MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
